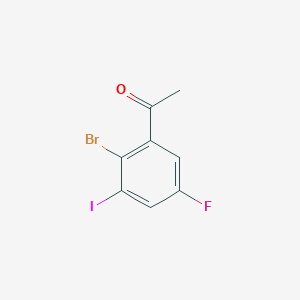
1-(2-bromo-5-fluoro-3-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated ketone, characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone typically involves halogenation reactions. One common method is the bromination of 1-(2-fluoro-5-iodophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which activate the aromatic ring towards nucleophilic attack.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the ethanone group to an alcohol.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(2-bromo-5-fluoro-3-iodophenyl)acetic acid.
Reduction: Formation of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. These interactions can modulate the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-5-iodophenyl)ethanone
- 2-Bromo-1-(2-fluoro-5-iodophenyl)ethanone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone is unique due to the specific arrangement of halogen atoms on the phenyl ring. This unique halogenation pattern imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various applications .
Properties
Molecular Formula |
C8H5BrFIO |
|---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
1-(2-bromo-5-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
InChI Key |
IHNOYBAGKKCLET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)

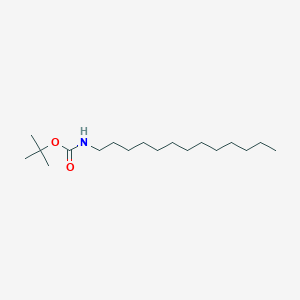
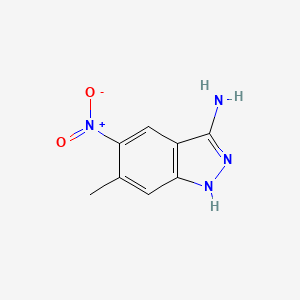
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)
![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

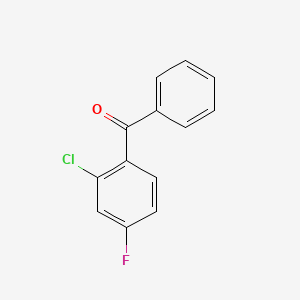
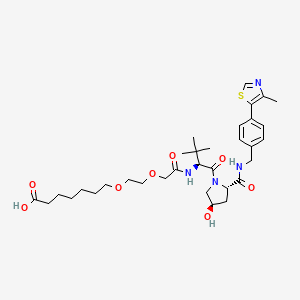
![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
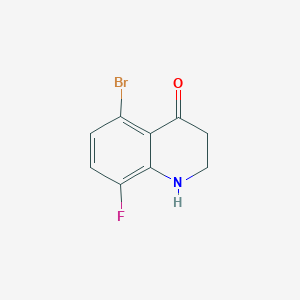
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
